
1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with a benzyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via the reaction of the pyrazole with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Oxidation: The boronic acid group can be oxidized to a hydroxyl group using oxidizing agents such as hydrogen peroxide.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), and heat.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Major Products:
Suzuki-Miyaura Coupling: Biaryl or substituted alkene.
Oxidation: Hydroxylated pyrazole derivative.
Substitution: Free amine derivative.
Scientific Research Applications
1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Potential use in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: Could be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of advanced materials, such as polymers or electronic materials, through its incorporation into larger molecular frameworks.
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Similar in that it contains a boronic acid group, but lacks the pyrazole and benzyloxycarbonyl groups.
1H-Pyrazol-5-ylboronic Acid: Similar in that it contains a pyrazole ring and a boronic acid group, but lacks the benzyloxycarbonyl group.
Benzyloxycarbonyl-protected Amines: Similar in that they contain the benzyloxycarbonyl group, but lack the pyrazole and boronic acid groups.
Uniqueness: 1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid is unique due to the combination of the pyrazole ring, benzyloxycarbonyl group, and boronic acid group
Properties
Molecular Formula |
C11H11BN2O4 |
|---|---|
Molecular Weight |
246.03 g/mol |
IUPAC Name |
(2-phenylmethoxycarbonylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C11H11BN2O4/c15-11(14-10(12(16)17)6-7-13-14)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 |
InChI Key |
TVQHMDAZASMXKY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=NN1C(=O)OCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


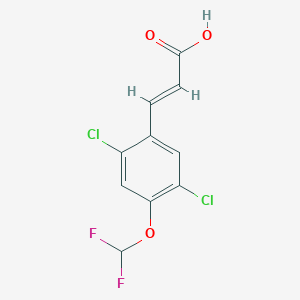


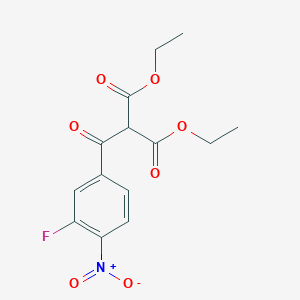
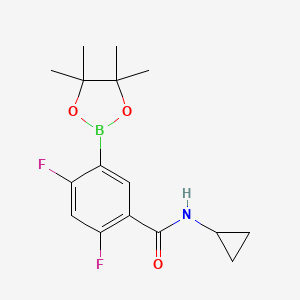
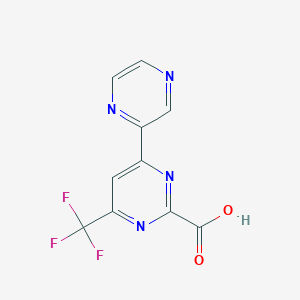
![7-Difluoromethyl-2-(dimethylamino)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13727872.png)
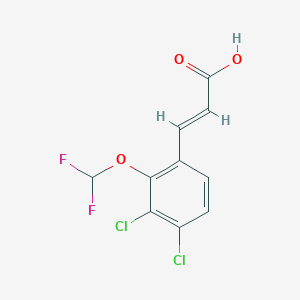
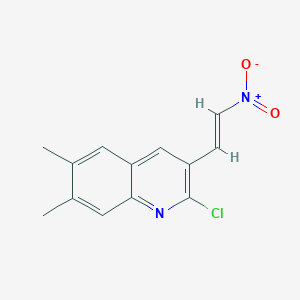

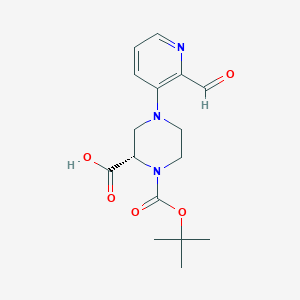
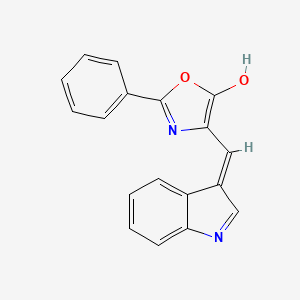

![1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide](/img/structure/B13727947.png)
